

# The Origin and Technical Profile of NP213: A Novel Antifungal Peptide

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## An In-depth Technical Guide for Researchers and Drug Development Professionals

Aberdeen, Scotland - NP213, also known as Novexatin®, is a novel, synthetic cyclic antimicrobial peptide that has emerged as a promising candidate for the topical treatment of onychomycosis, a fungal infection of the nail.[1][2][3] Developed by NovaBiotics Ltd, a clinical-stage biotechnology company, NP213's origin is rooted in the mimicry of the host's innate immune system, specifically leveraging the fungicidal properties of host defense peptides (HDPs).[1][2][3] This technical guide provides a comprehensive overview of the origin, design rationale, mechanism of action, and key experimental data related to NP213.

## Genesis of NP213: A Bio-inspired Approach

The development of NP213 was driven by the need for a more effective and safer topical treatment for onychomycosis. Existing therapies often face challenges with efficacy and potential side effects. NovaBiotics adopted a bio-inspired strategy, turning to the body's own defense mechanisms as a template for a new therapeutic agent.

### **Host Defense Peptides as a Design Template**

NP213 was designed using HDPs as a blueprint.[1][2][3] HDPs are essential components of the innate immune response and are naturally present in skin and nails, playing a crucial role in maintaining healthy tissue and defending against pathogens.[4][5][6] These peptides are typically cationic and amphipathic, allowing them to selectively target and disrupt microbial



membranes. By emulating the properties of these natural defense molecules, NovaBiotics aimed to create a therapeutic with a high degree of specificity for fungal pathogens and a low propensity for inducing resistance.[7]

### Rationale for a Cyclic Hepta-Arginine Structure

NP213 is a backbone-cyclized homopolymer of seven L-arginine residues, represented as cyclo[Arg-Arg-Arg-Arg-Arg-Arg-Arg] or cyclo[R<sub>7</sub>]. The choice of this specific structure is based on several key considerations:

- Cationic Nature: The high density of arginine residues provides a strong positive charge (+7), which is critical for the initial electrostatic interaction with the negatively charged fungal cell membrane.[8]
- Cyclic Conformation: Cyclization enhances the peptide's stability and resistance to proteolytic degradation compared to its linear counterpart. This structural constraint also contributes to its potent bioactivity.[8]
- Membrane Targeting: The poly-arginine structure is designed to effectively perturb and disrupt the fungal cytoplasmic membrane, leading to rapid cell death.[9][10]

### **Quantitative Data Summary**

The following tables summarize the key quantitative data regarding the efficacy of NP213 from preclinical and clinical studies.

## Preclinical Efficacy: Minimum Inhibitory Concentration (MIC)



Fungal Species	Condition	MIC (μg/mL)
Trichophyton rubrum	RPMI 1640 medium	1000
Trichophyton rubrum	RPMI 1640 + 0.5% human nail keratin	16-32
Trichophyton rubrum	RPMI 1640 + 0.5% human skin keratin	125
Trichophyton rubrum	RPMI 1640 + 0.5% lamb's wool keratin	250

Clinical Efficacy: Phase IIa Studies

Study	Duration of Treatment	Primary Endpoint	Efficacy Outcome
Phase IIa Study 1	28 days (daily application)	Fungal culture negativity at day 180	43.3% of patients were culture-negative. [1][2][3]
Phase IIa Study 2	28 days (daily application)	Fungal culture negativity at day 360	56.5% of patients were culture-negative for dermatophytes.[1] [2][3]

### **Experimental Protocols**

The following are detailed methodologies for key experiments in the characterization of NP213.

## Synthesis of NP213 (cyclo[R<sub>7</sub>]) via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the on-resin cyclization approach for synthesizing a cyclic hepta-arginine peptide.

Materials:



- · Rink Amide resin
- Fmoc-Arg(Pbf)-OH
- Coupling reagents (e.g., HBTU, HOBt, DIC)
- DIPEA (N,N-Diisopropylethylamine)
- 20% Piperidine in DMF (N,N-Dimethylformamide)
- DMF, DCM (Dichloromethane)
- Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H<sub>2</sub>O)
- Diethyl ether
- HPLC purification system
- Mass spectrometer

#### Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
- Linear Peptide Assembly:
  - Couple the seven Fmoc-Arg(Pbf)-OH residues sequentially.
  - For each coupling cycle, activate the Fmoc-Arg(Pbf)-OH (4 equivalents) with a coupling reagent like HBTU/HOBt (4 equivalents) and DIPEA (8 equivalents) in DMF.
  - Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
  - After each coupling, wash the resin with DMF and DCM.



- Perform Fmoc deprotection before coupling the next amino acid.
- On-Resin Cyclization:
  - After the linear peptide is assembled, deprotect the N-terminal Fmoc group.
  - Deprotect the side chain of the C-terminal amino acid if a side-chain anchoring strategy is used.
  - Perform head-to-tail cyclization using a coupling reagent such as PyBOP or HATU in the presence of a base like DIPEA in DMF. The reaction is typically carried out overnight at room temperature.
- Cleavage and Global Deprotection:
  - Wash the resin with DMF and DCM and dry it under vacuum.
  - Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H<sub>2</sub>O) for 2-3 hours to cleave the peptide from the resin and remove the Pbf side-chain protecting groups.
- Peptide Precipitation and Purification:
  - Filter the resin and collect the filtrate containing the crude peptide.
  - Precipitate the peptide by adding cold diethyl ether.
  - Centrifuge to pellet the peptide and wash with cold ether.
  - Dry the crude peptide and purify it using reverse-phase HPLC.
- Characterization: Confirm the identity and purity of the final cyclic peptide by mass spectrometry and analytical HPLC.

## Fungal Membrane Disruption Assay using Propidium Iodide (PI)



This protocol describes the use of propidium iodide staining and flow cytometry to assess fungal membrane integrity after treatment with NP213.

#### Materials:

- Fungal strain (e.g., Trichophyton rubrum)
- Sabouraud Dextrose Broth (SDB)
- Phosphate-Buffered Saline (PBS)
- NP213 peptide
- Propidium Iodide (PI) staining solution (1 mg/mL stock)
- Flow cytometer

#### Procedure:

- Fungal Culture Preparation:
  - Inoculate the fungal strain in SDB and incubate at 30°C until the mid-logarithmic growth phase is reached.
  - Harvest the fungal cells by centrifugation (e.g., 5000 x g for 5 minutes).
  - $\circ$  Wash the cells twice with sterile PBS and resuspend in PBS to a final concentration of approximately 1 x 10 $^6$  cells/mL.
- Peptide Treatment:
  - Aliquot the cell suspension into tubes.
  - Add NP213 to the cell suspensions at various concentrations (e.g., 0.5x, 1x, and 2x MIC).
  - Include an untreated control (cells in PBS only) and a positive control for membrane disruption (e.g., heat-killed cells or cells treated with 70% ethanol).
  - Incubate the tubes at 30°C for a defined period (e.g., 1-4 hours).



- · Propidium Iodide Staining:
  - Add PI stock solution to each tube to a final concentration of 2 μg/mL.
  - Incubate the tubes in the dark at room temperature for 15 minutes.
- Flow Cytometry Analysis:
  - Analyze the samples on a flow cytometer.
  - Excite the cells with a 488 nm laser and collect the PI fluorescence emission in the appropriate channel (typically around 617 nm).
  - Gate on the fungal cell population based on forward and side scatter.
  - Quantify the percentage of PI-positive cells (cells with compromised membranes) in each sample. An increase in the percentage of PI-positive cells in the NP213-treated samples compared to the untreated control indicates membrane disruption.

## Antifungal Susceptibility Testing: Broth Microdilution Method (based on CLSI M38-A2)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of NP213 against dermatophytes.

#### Materials:

- Dermatophyte isolates (e.g., Trichophyton spp.)
- RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
- NP213 peptide stock solution
- Sterile 96-well microtiter plates
- Spectrophotometer or plate reader (optional)

#### Procedure:



#### • Inoculum Preparation:

- Grow the dermatophyte isolate on a suitable agar medium (e.g., potato dextrose agar) at 28-30°C until sporulation is observed.
- Harvest the conidia by flooding the plate with sterile saline and gently scraping the surface.
- Adjust the conidial suspension to a concentration of 1-5 x 10<sup>6</sup> CFU/mL using a hemocytometer or spectrophotometer.
- $\circ$  Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.4-5 x 10<sup>4</sup> CFU/mL.

#### · Drug Dilution:

 Prepare serial twofold dilutions of NP213 in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.125 to 256 μg/mL.

#### Inoculation and Incubation:

- Add 100 μL of the fungal inoculum to each well containing 100 μL of the diluted NP213.
- Include a positive control well (fungal inoculum without NP213) and a negative control well (medium only).
- Incubate the plates at 35°C for 4-7 days, or until sufficient growth is observed in the positive control well.

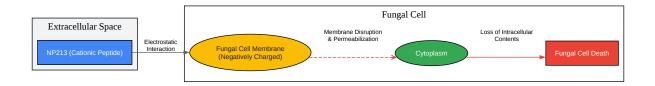
#### MIC Determination:

- The MIC is defined as the lowest concentration of NP213 that causes a significant inhibition of fungal growth (typically ≥80%) compared to the positive control.
- The endpoint can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).



## **Visualizations: Signaling Pathways and Workflows**

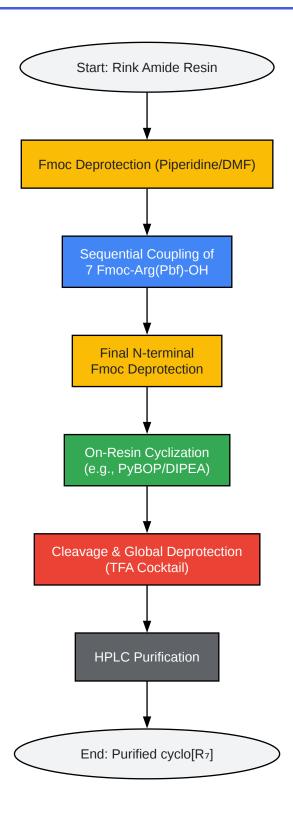
The following diagrams illustrate the key pathways and experimental processes related to NP213.



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Caption: Mechanism of action of NP213 against fungal cells.

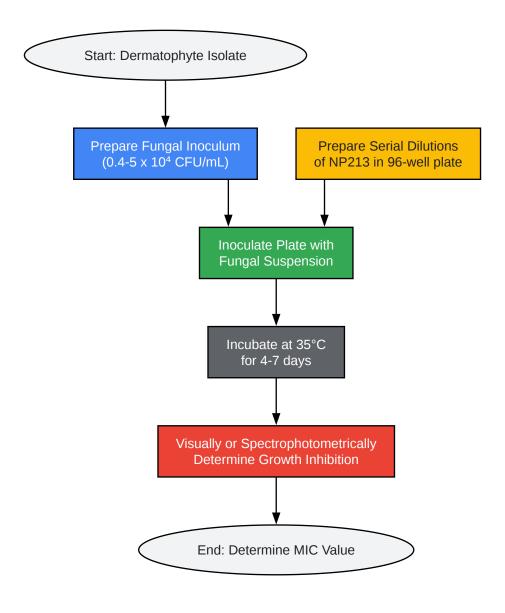




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Caption: Workflow for the solid-phase synthesis of NP213.





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Caption: Workflow for MIC determination of NP213.

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### Foundational & Exploratory





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